3-amino-N-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound belonging to the thieno[2,3-b]pyridine class of heterocyclic compounds. [] This compound and its derivatives have emerged as subjects of significant interest in various scientific research fields, especially for their potential biological activities. [, , , , , , ]
Synthesis Analysis
The synthesis of 3-amino-N-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide can be achieved through various synthetic routes. One common approach involves a multi-step process, starting from a suitably substituted thiophene derivative. [, , , ] The process generally involves the formation of the thieno[2,3-b]pyridine core followed by the introduction of the 3-amino and 2-carboxamide substituents. [, ]
For example, a reported synthesis of a similar compound, 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, involves the condensation of a 2-cyanothioacetamide derivative with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of a base. [] This results in the formation of the thieno[2,3-b]pyridine ring system with the desired substituents. []
Other synthetic strategies reported for thieno[2,3-b]pyridine derivatives utilize reagents like β–aryl-α-thiocarbamoylacrylonitrile and chloroacetamide in the presence of sodium ethoxide. [] Additionally, reactions with triethyl orthoformate and/or carbon disulfide have been used to create pyridothienopyrimidinone derivatives and pyridothienotriazinone analogs, respectively. []
Molecular Structure Analysis
3-amino-N-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide consists of a central thieno[2,3-b]pyridine core with a 3-amino group, a 2-carboxamide substituent, and a 1,3-benzodioxol-5-yl group attached to the nitrogen of the carboxamide. [, , ] The benzodioxol ring is fused to the benzene ring, forming a bicyclic structure. [, ]
Structural analysis of similar compounds using techniques like X-ray crystallography reveals the planar nature of the thieno[2,3-b]pyridine system. [, ] Additionally, dihedral angles between the thieno[2,3-b]pyridine ring and the substituents, including the benzodioxol ring, can vary depending on the specific molecule. [, ] These variations influence the overall three-dimensional conformation and contribute to the compound's potential biological activity. [, ]
Chemical Reactions Analysis
Cyclization reactions: The molecule can undergo cyclization reactions, especially involving the carboxamide group and the amino group at the 3-position, to form fused heterocyclic rings. [] For instance, reactions with triethyl orthoformate can lead to pyridothienopyrimidinones, and reactions with carbon disulfide can result in pyridothienotriazinones. []
Enzyme Inhibition: Some thieno[2,3-b]pyridine derivatives exhibit inhibitory activity against specific enzymes, such as phosphoinositide-specific phospholipase C-γ (PLC-γ). [, , ] This enzyme plays a crucial role in cell signaling pathways related to cell growth, proliferation, and migration, making it a potential target for anticancer therapies. [, ]
Receptor Modulation: Certain thieno[2,3-b]pyridine derivatives act as allosteric modulators of muscarinic acetylcholine receptors (mAChRs). [, , , ] These compounds potentiate the response of the M4 mAChR subtype to acetylcholine, suggesting potential applications in treating neurological disorders like schizophrenia. []
Interaction with Cellular Processes: Thieno[2,3-b]pyridine derivatives have been shown to influence cellular processes like glycosphingolipid (GSL) expression and metabolism, apoptosis, and cell cycle progression. [, , ] These effects contribute to their anticancer properties and potential in targeting cancer stem cells. [, ]
Analytical techniques like NMR, IR, and mass spectrometry can be used to characterize the compound and determine its structure. [, , ] Additional studies are needed to determine other physical and chemical properties, such as melting point, boiling point, partition coefficient, and stability under various conditions.
Applications
Anticancer Activity: Thieno[2,3-b]pyridine derivatives have shown promising anticancer activity against various cancer cell lines, including breast, prostate, and oral cancer cells. [, , , , , ] They exhibit cytotoxicity, induce apoptosis, and inhibit cell proliferation. [, , , , , ] These effects are mediated through mechanisms involving PLC-γ inhibition, alteration of GSL expression and metabolism, and cell cycle arrest. [, , , , ] Furthermore, these compounds demonstrate potential in targeting cancer stem cells, a subpopulation of cells resistant to conventional therapies and responsible for tumor recurrence. []
Antimicrobial Activity: Several thieno[2,3-b]pyridine derivatives exhibit antibacterial and antifungal activity against various pathogenic microorganisms. [, , ] This activity makes them promising candidates for developing novel antimicrobial agents.
Muscarinic Acetylcholine Receptor (mAChR) Modulation: Certain thieno[2,3-b]pyridine derivatives act as allosteric potentiators of the M4 mAChR subtype, enhancing its response to acetylcholine. [, , , ] This selective modulation of M4 mAChR has potential therapeutic implications in treating neurological and psychiatric disorders, including schizophrenia. []
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation: Thieno[2,3-b]pyridine derivatives have been identified as potential CFTR modulators, particularly as potentiators that enhance the function of the defective CFTR protein in cystic fibrosis patients. [, ]
Future Directions
Structure-Activity Relationship (SAR) Studies: Further SAR studies are crucial to optimize the structure of this compound and its derivatives for enhanced potency and selectivity towards specific biological targets. [, ] These studies can guide the development of more effective therapeutic agents.
In Vivo Studies: Extensive in vivo studies are required to evaluate the efficacy, safety, and pharmacokinetic properties of this compound and its derivatives in animal models of various diseases. [] These studies are essential for transitioning from promising in vitro results to potential clinical applications.
Compound Description: This compound is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor. [] It has shown anti-proliferative activity against a host of breast cancer cell lines with IC50 values in the low nanomolar range. [] This compound affects cell cycle progression, arresting cells in the G2/M phases, and impacts morphology and cell migration of the MDA-MB-231 breast cancer cell line. [] It has demonstrated efficacy against triple-negative breast cancer cells, which are particularly challenging to treat clinically. []
Compound Description: This newly developed thienopyridine anticancer compound demonstrates dose- and time-dependent cytotoxicity, primarily mediated by apoptosis in breast cancer cells. [] It significantly reduces the breast cancer stem cell (CSC) subpopulation. [] It impacts the glycophenotype of CSCs, increasing the expression of GM3 per breast CSC and decreasing the percentage of prostate GM3+ CSC subpopulation. [] It also reduces the percentage of CD15s+ CSCs in both breast and prostate cancer cell lines. [] This compound holds potential for treating triple-negative breast cancers, which are characterized by an elevated percentage of breast CSCs and are associated with increased metastasis and mortality risk. []
Compound Description: The crystal structure of this compound has been elucidated. [] The molecules in the crystal are stabilized by various interactions, including weak N—H⋯N and N—H⋯O hydrogen bonds, π–π stacking interactions between adjacent fluorophenyl rings, and intramolecular N—H⋯S and N—H⋯O hydrogen bonds. []
Compound Description: These derivatives, including 3-amino-N-phenyl-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (6), 3-amino-4,6-distyryl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (8), and 3-amino-N-(4-methoxyphenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (10), have been synthesized and evaluated for their insecticidal activity against cowpea aphid Aphis craccivora Koch. [] Some of these compounds exhibited excellent insecticidal activity. []
Compound Description: These compounds were used as starting materials for the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazole-2-thiol and pyrazolothienopyridines, which were tested for anti-Alzheimer and anti-COX-2 activities. []
Compound Description: This compound exhibits potent inhibitory activity against dimethylarginine dimethylaminohydrolase 1 (DDAH1), both in vitro and in cell culture. [] It acts as a competitive inhibitor with a dissociation constant (Ki) of 2.05 ± 0.15 μM and displays time and concentration-dependent inhibition of DDAH1, suggesting tight binding. [] DD1E5 inhibits cell proliferation, reduces NO production, and elevates ADMA levels in cancer cells. [] It also effectively reverses the upregulated expression of VEGF, c-Myc, HIF-1α, and iNOS induced by DDAH1 overexpression in prostate cancer (PCa) cells. [] Furthermore, DD1E5 exhibits antiangiogenic properties by inhibiting the secretion of angiogenic factors (bFGF and IL-8). [] In vivo studies have demonstrated its ability to inhibit xenograft tumor growth derived from PCa cells overexpressing DDAH1 by reducing tumor endothelial content. []
Compound Description: Identified as a potent and selective allosteric potentiator of M4 muscarinic acetylcholine receptors (mAChRs), VU10010 exhibits no agonist activity but effectively potentiates M4 responses to acetylcholine. [] Despite its selectivity for M4 and lack of activity at other mAChR subtypes or a panel of GPCRs, its unfavorable physiochemical properties hindered its use in in vivo studies. []
Compound Description: LY2119620 functions as a selective positive allosteric modulator (PAM) of both M2 and M4 mAChRs. [, ] Despite its potency and PAM activity, it is unsuitable as a therapeutic due to its M2 receptor cross-reactivity, which could lead to cardiovascular side effects. [] LY2119620 exhibits probe dependence in both binding and functional assays, and its cooperativity with orthosteric agonists varies depending on the specific orthosteric-allosteric pairing. [] Radiolabeling of LY2119620 has enabled the direct study of the allosteric sites on M2 and M4 mAChRs. []
Relevance: LY2119620 highlights the potential of the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold, also present in the target compound "3-amino-N-1,3-benzodioxol-5-ylthieno[2,3-b]pyridine-2-carboxamide", for developing allosteric modulators of mAChRs. LY2119620's development as a radioligand has significantly advanced research into the allosteric binding sites of M2 and M4 mAChRs and provides a valuable tool for studying the mechanisms of orthosteric activation and allosteric modulation of these receptors. [, ]
Compound Description: VU0152100, alongside its analog VU0152099 (3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamide), represents a centrally penetrant positive allosteric modulator of M4 mAChRs. [] It is a potent and selective PAM, devoid of agonist activity at M4 but capable of enhancing M4's responses to acetylcholine. [] VU0152100 exhibits no activity at other mAChR subtypes or a panel of other GPCRs. [] Its improved physiochemical properties compared with its predecessor, VU10010, allow for in vivo dosing and behavioral evaluation in rats. [] Notably, VU0152100 has shown efficacy in reversing amphetamine-induced hyperlocomotion in rats, a model sensitive to antipsychotic agents and nonselective mAChR agonists. [] This finding suggests a potential role for M4 positive allosteric modulation in mimicking the antipsychotic-like effects of broader-spectrum mAChR agonists. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.